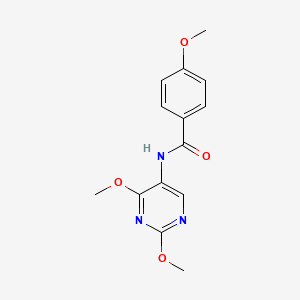

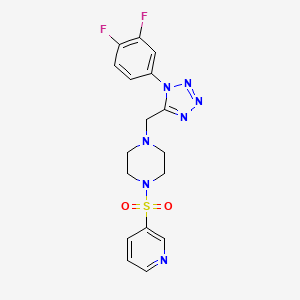

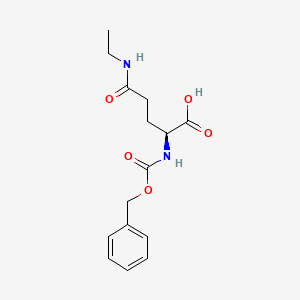

![molecular formula C16H15N3O2S B2501059 N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)シクロプロパンスルホンアミド CAS No. 2034474-65-0](/img/structure/B2501059.png)

N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)シクロプロパンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused ring structure that combines the imidazole and pyridine rings. The presence of a sulfonamide group, as in N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide, adds to the complexity and potential for interaction with biological targets .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. A base-promoted cyclization of protected N-propargylaminopyridines has been shown to be an efficient method for preparing these derivatives, with the stereoelectronic properties of substituents on the pyridine ring influencing the cyclization process . Another approach involves a one-pot two-step synthesis using catalytic zinc chloride, which is a simple and inexpensive method to obtain N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides . Additionally, the synthesis of related compounds with a sulfonamide group has been reported, starting from different precursors such as arylglyoxal hydrates and 2-aminopyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction studies have also been employed to confirm the structure of these compounds. Theoretical calculations based on density functional theory (DFT) have been performed to optimize the molecular structure, which is consistent with experimental results .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cyclization and coupling reactions. The iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols is one such reaction that leads to the formation of imidazo[1,5-a]pyridine-1-ylalkylalcohols . The coupling reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with urea derivatives has also been reported, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces contribute to the stability of these compounds. Vibrational spectroscopy has been used to assign characteristic absorption bands, providing insights into the vibrational properties of these molecules. Frontier molecular orbital analysis has been employed to verify charge transfer interactions involving electron acceptor and donor groups .

科学的研究の応用

- 標的指向型共有結合阻害剤 (TCI): 研究者は、N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)シクロプロパンスルホンアミドを、がん治療における共有結合性ワーヘッドを開発するための足場として検討してきました . そのユニークな構造により、特定のタンパク質標的との選択的な相互作用が可能になります。

- ファーマコフォア探索: この化合物のイミダゾ[1,2-a]ピリジンコアはファーマコフォアとして機能し、新規薬物の設計に役立ちます . 医薬品化学者は、その置換基を修飾して、結合親和性と選択性を最適化できます。

- N-(ピリジン-2-イル)アミドの穏和で金属フリーな合成: 特定の条件下で、α-ブロモケトンと2-アミノピリジンから、C–C結合開裂を介してN-(ピリジン-2-イル)アミドを合成できます。 ヨウ素 (I~2~) およびtert-ブチルヒドロペルオキシド (TBHP) がこの反応を促進し、アミド合成のための便利な方法を提供します .

- 汎用性の高い3-ブロモイミダゾピリジン: 同じ化合物から、ワンポットタンデム環化/臭素化プロセスを通じて、3-ブロモイミダゾピリジンを得ることができます。 注目すべきことに、塩基は必要なく、これらの汎用性の高い中間体は他の構造にさらに変換できます .

- 抗腫瘍性: イミダゾ[1,2-a]ピリジンは、その抗腫瘍活性で知られています . 研究者は、この化合物の誘導体を研究して、潜在的な抗がん剤を開発しています。

- その他の薬効: この化合物の構造的特徴は、胃潰瘍、糖尿病、および精神病の治療に関連しています . その可能性は、がん治療を超えています。

医薬品化学および創薬

有機合成とC–C結合開裂

生物活性と治療の可能性

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

Similar compounds have been found to inhibit their target enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase can affect several biochemical pathways, including neurotransmission and inflammatory response .

Pharmacokinetics

Similar compounds have been found to exhibit potent activity against certain pathogens, suggesting good bioavailability

Result of Action

Similar compounds have shown potent activity against certain pathogens, including multidrug-resistant candida spp . This suggests that the compound may have antimicrobial effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-7,10-12,18H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDLSLJGDHUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

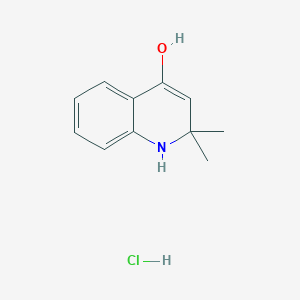

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

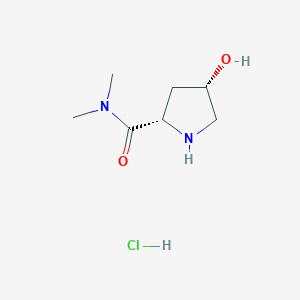

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)

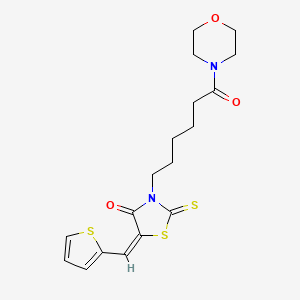

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)